Fluphenazine

Description

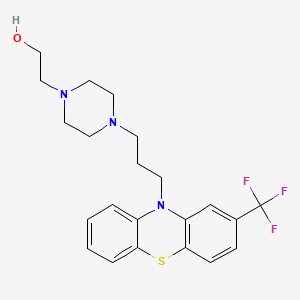

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDUPXSUYLZYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023068 | |

| Record name | Fluphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluphenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

268-274 °C at 5.00E-01 mm Hg, BP: 250-252 °C at 0.3 mm Hg; 268-274 °C at 0.5 mm Hg | |

| Record name | Fluphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluphenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 31.1 g/L (31.3 mg/L) at 37 °C, 1.90e-02 g/L | |

| Record name | Fluphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluphenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluphenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Dark brown viscous oil | |

CAS No. |

69-23-8 | |

| Record name | Fluphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluphenazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluphenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79426A41Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluphenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluphenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224-226 (Salt), Crystals from absolute alcohol. MP: 235-237 °C, also reported as 224.5-226 °C /Fluphenazine dihydrochloride/, Pale yellow-orange, viscous liquid. Slowly crystallizes at room temperature. MP: 30-32 °C. Very soluble in chloroform, ether, cyclohexane, methanol, ethanol. Insoluble in water /Fluphenazine decanoate/, < 25 °C | |

| Record name | Fluphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluphenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluphenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Structure-Activity Relationship of Fluphenazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine is a potent typical antipsychotic medication belonging to the phenothiazine class, characterized by a trifluoromethyl group on the phenothiazine ring and a piperazine side chain.[1] It is primarily used in the management of schizophrenia and other psychotic disorders. The therapeutic effects of this compound and its derivatives are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[2] However, their interaction with other receptors, such as dopamine D1, serotonin, and adrenergic receptors, also contributes to their overall pharmacological profile and side effects.[1][2] Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for the rational design of novel antipsychotic agents with improved efficacy and a more favorable side-effect profile. This technical guide provides a comprehensive overview of the SAR of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure-Activity Relationships of Phenothiazines

The antipsychotic activity of phenothiazine derivatives, including this compound, is governed by several key structural features:

-

Substitution at the 2-position of the Phenothiazine Ring: The presence of an electron-withdrawing group at the 2-position is critical for potent antipsychotic activity. In this compound, this is a trifluoromethyl (-CF3) group, which significantly enhances its neuroleptic potency compared to unsubstituted or differently substituted phenothiazines.[3]

-

The Three-Carbon Propyl Side Chain: A three-carbon chain separating the nitrogen atom of the phenothiazine ring (N10) and the terminal amino group is optimal for neuroleptic activity. Shortening or lengthening this chain generally leads to a decrease in antipsychotic potency.[3]

-

The Terminal Amino Group: The nature of the amino group at the end of the side chain is a major determinant of activity and side-effect profile. This compound possesses a piperazine moiety, which is associated with high potency. The terminal hydroxyl group on the piperazine side chain can be esterified to create long-acting depot formulations like this compound decanoate and enanthate.[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities (Ki values) of this compound and some of its derivatives at various neurotransmitter receptors. This data, compiled from multiple sources, provides a quantitative basis for understanding the SAR of this class of compounds. It is important to note that direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of this compound and its Metabolites

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor | Reference |

| This compound | 2.3 | 0.4 | 1.4 | 7.1 | 25 | [5] |

| 7-Hydroxythis compound | ~46 | ~2 | - | - | - | Calculated from[5] |

| This compound Sulfoxide | >1000 | >1000 | - | - | - | Calculated from[5] |

Note: Ki values for metabolites are estimated based on percentage of this compound's affinity as reported in the reference.

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of this compound

| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT3 Receptor | 5-HT6 Receptor | 5-HT7 Receptor | Reference |

| This compound | 130 | 3.6 | 16 | Potent antagonist | 7.3 | 19 | [6][7] |

Experimental Protocols

Detailed methodologies for key experiments are essential for the accurate evaluation of the pharmacological properties of this compound derivatives.

In Vitro Assays

1. Dopamine D2 Receptor Radioligand Binding Assay ([3H]-Spiperone Competition)

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand, [3H]-spiperone.

-

Materials:

-

Cell membranes prepared from cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

[3H]-Spiperone (specific activity ~80-100 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific binding control: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).

-

Test compounds (this compound derivatives) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or vehicle for total binding, or non-specific control), and 50 µL of [3H]-spiperone (final concentration ~0.2-0.5 nM).

-

Initiate the binding reaction by adding 50 µL of the D2 receptor-containing membrane preparation (20-40 µg of protein per well).

-

Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

-

2. Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a test compound to act as an antagonist at the Gαi-coupled D2 receptor by blocking the dopamine-induced inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.

-

Materials:

-

CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Assay medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Dopamine (agonist).

-

Test compounds (this compound derivatives).

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

-

-

Procedure:

-

Seed the D2 receptor-expressing cells in a 96-well plate and grow to confluency.

-

Replace the growth medium with assay medium and pre-incubate for 15-30 minutes at 37°C.

-

Add the test compound (antagonist) at various concentrations and incubate for 15-30 minutes.

-

Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) and forskolin (e.g., 10 µM).

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve for the antagonist and determine its IC50 value.[9][10]

-

In Vivo Assays

1. Catalepsy Test in Rodents

This test assesses the potential of a compound to induce extrapyramidal side effects (EPS), a common side effect of typical antipsychotics.

-

Animals: Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g).

-

Apparatus: A horizontal bar (3 mm diameter) raised 9 cm from the base.

-

Procedure:

-

Administer the test compound (this compound derivative) or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).

-

At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on the horizontal bar.

-

Measure the time the animal remains in this unnatural posture (catalepsy score). A cut-off time (e.g., 180 seconds) is typically used.

-

A significant increase in the duration of immobility compared to the vehicle-treated group indicates cataleptogenic potential.[3]

-

2. Conditioned Avoidance Response (CAR) in Rats

The CAR test is a predictive model for antipsychotic efficacy. Antipsychotic drugs selectively block the avoidance response without impairing the escape response.

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

Apparatus: A shuttle box with two compartments separated by a door, equipped with a light or sound stimulus (conditioned stimulus, CS) and a grid floor for delivering a mild foot shock (unconditioned stimulus, US).

-

Procedure:

-

Training: Place a rat in one compartment. Present the CS (e.g., a light) for a set period (e.g., 10 seconds), followed by the US (e.g., a 0.5 mA foot shock) through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment during the US presentation (escape response). Repeat for a set number of trials.

-

Testing: Once the animals are trained to a stable level of avoidance, administer the test compound or vehicle.

-

After a set pre-treatment time, subject the animals to a session of CAR trials.

-

Record the number of avoidance responses, escape responses, and escape failures.

-

A selective decrease in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic activity.[11][12][13]

-

3. Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rodents

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotic drugs can often reverse deficits in PPI.

-

Animals: Male mice (e.g., C57BL/6) or rats.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Place the animal in the startle chamber and allow it to acclimate.

-

Present a series of trials in a pseudo-random order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.

-

Prepulse-pulse trials: The strong pulse is preceded by a weak, non-startling stimulus (prepulse), e.g., 74, 78, or 82 dB.

-

No-stimulus trials: Background noise only.

-

-

The startle response is typically inhibited in the prepulse-pulse trials compared to the pulse-alone trials.

-

To test for antipsychotic potential, a PPI deficit can be induced using a psychostimulant like apomorphine or dizocilpine (MK-801).

-

Administer the test compound prior to the PPI-disrupting agent and measure the extent to which the test compound reverses the induced PPI deficit.

-

PPI is calculated as: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100].[14][15][16][17][18]

-

Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the dopamine D2 receptor and the point of intervention for this compound and its derivatives.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in performing a radioligand binding assay to determine the affinity of a test compound.

Logical Relationship of SAR for this compound Derivatives

This diagram illustrates the key structural modifications and their impact on the antipsychotic activity of this compound derivatives.

Conclusion

The structure-activity relationship of this compound derivatives is a well-defined area of medicinal chemistry. Potent antipsychotic activity is consistently associated with an electron-withdrawing group at the 2-position of the phenothiazine ring, a three-carbon spacer in the side chain, and a piperazine terminal amino group. Modifications to these key structural features can significantly impact potency, duration of action, and the side-effect profile. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the design and evaluation of novel antipsychotic agents with improved therapeutic indices. The continued exploration of the SAR of this compound and related compounds holds promise for the development of safer and more effective treatments for psychotic disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. iosrphr.org [iosrphr.org]

- 4. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]

- 5. This compound hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]

- 6. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antipsychotic drugs antagonize human serotonin type 3 receptor currents in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]spiperone binding assay [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. innoprot.com [innoprot.com]

- 11. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 13. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]

- 15. Pre-pulse Inhibition [augusta.edu]

- 16. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

- 17. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prepulse inhibition - Wikipedia [en.wikipedia.org]

Fluphenazine's Binding Affinity for Dopamine D1 vs. D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluphenazine, a typical first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through the antagonism of dopamine receptors.[1] Its clinical efficacy in managing psychosis, particularly in schizophrenia, is largely attributed to its interaction with the D2 subtype of dopamine receptors.[1][2][3] This technical guide provides an in-depth analysis of this compound's binding affinity for dopamine D1 and D2 receptors, presenting quantitative data, detailed experimental methodologies for affinity determination, and visualization of the relevant signaling pathways. Understanding the differential affinity of this compound for these two receptor subtypes is crucial for elucidating its mechanism of action, predicting its side-effect profile, and guiding the development of novel antipsychotic agents.

Quantitative Analysis of this compound Binding Affinity

This compound exhibits a significantly higher binding affinity for the dopamine D2 receptor compared to the D1 receptor. This preferential binding is a hallmark of typical antipsychotics and is central to their mechanism of action in treating the positive symptoms of schizophrenia.[1][2] The binding affinity is typically quantified using the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.

Multiple studies have consistently demonstrated this disparity in binding affinity. For instance, radioligand binding assays have reported Ki values for this compound at the D2 receptor to be approximately 0.4 nM, while the Ki for the D1 receptor is around 2.3 nM.[4] Another study utilizing [3H]this compound found the equilibrium dissociation constant (KD) to be 0.7 nM for the D2 site and 3.2 nM for the D1 site.[5] Data from the IUPHAR/BPS Guide to PHARMACOLOGY indicates a pKi of 7.96 for the D1 receptor, which corresponds to a Ki of approximately 11 nM.[6]

The following tables summarize the quantitative data on this compound's binding affinity for dopamine D1 and D2 receptors from various sources.

Table 1: this compound Binding Affinity (Ki) for Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | 2.3 | [4] |

| Dopamine D2 | 0.4 | [4] |

| Dopamine D3 | 1.4 | [4] |

| Dopamine D4 | 7.1 | [4] |

| Dopamine D5 | 25 | [4] |

Table 2: this compound Equilibrium Dissociation Constant (KD)

| Receptor Subtype | KD (nM) | Radioligand | Reference |

| Dopamine D1 | 3.2 | [3H]this compound | [5] |

| Dopamine D2 | 0.7 | [3H]this compound | [5] |

Table 3: this compound pKi and Calculated Ki for Dopamine D1 Receptor

| Parameter | Value | Reference |

| pKi | 7.96 | [6] |

| Calculated Ki (nM) | ~11 | [6] |

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity (Ki or Kd) is typically achieved through in vitro pharmacological assays, most commonly radioligand binding assays. These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest and a competing unlabeled ligand (in this case, this compound) at various concentrations.

General Principle of Radioligand Binding Assays

Radioligand binding assays are performed on preparations of cell membranes that express the target receptor. A radiolabeled compound with known high affinity for the receptor is incubated with the membrane preparation. The amount of radioligand bound to the receptor is then measured. In competition binding assays, increasing concentrations of an unlabeled compound (the "competitor," e.g., this compound) are added to the incubation mixture. The competitor displaces the radioligand from the receptor, and the concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Sample Protocol for Dopamine D1 Receptor Competition Binding Assay

This protocol is a representative example based on established methodologies for determining the binding affinity of a compound for the dopamine D1 receptor.

-

Materials:

-

Membrane Preparation: CHO-K1 cells stably transfected with the human dopamine D1 receptor.

-

Radioligand: [3H]SCH 23390 (a D1-selective antagonist).

-

Competitor: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Determiner: 1 µM (+)-Butaclamol or 1 µM flupenthixol.

-

Scintillation Fluid.

-

Glass fiber filters (e.g., Whatman GF/C).

-

-

Procedure:

-

Membrane Preparation: Homogenize the cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determiner.

-

50 µL of various concentrations of this compound (e.g., 10-11 to 10-5 M).

-

50 µL of [3H]SCH 23390 at a final concentration of approximately 2.5 nM.

-

100 µL of the membrane preparation (containing 50-100 µg of protein).

-

-

Incubation: Incubate the plate at room temperature (e.g., 23-25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value from this curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Sample Protocol for Dopamine D2 Receptor Competition Binding Assay

This protocol is a representative example for determining the binding affinity of a compound for the dopamine D2 receptor.

-

Materials:

-

Membrane Preparation: Sf9 cells expressing the human dopamine D2 receptor.

-

Radioligand: [3H]Spiperone (a D2-selective antagonist).

-

Competitor: this compound hydrochloride.

-

Assay Buffer: 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold PBS.

-

Non-specific Binding Determiner: 3 µM (+)-Butaclamol.

-

Scintillation Fluid.

-

Glass fiber filters (e.g., Whatman GF/C).

-

-

Procedure:

-

Membrane Preparation: As described for the D1 receptor assay.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determiner.

-

50 µL of various concentrations of this compound.

-

50 µL of [3H]Spiperone at a final concentration of approximately 0.25 nM.

-

100 µL of the membrane preparation (containing 25 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 3 hours.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters.

-

Washing: Wash the filters four times with ice-cold wash buffer.

-

Radioactivity Counting: As described for the D1 receptor assay.

-

Data Analysis: As described for the D1 receptor assay.

-

Visualization of Signaling Pathways and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway

Dopamine D1-like receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gs/olf family of G-proteins.[5] Activation of D1 receptors by dopamine initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.

Caption: Canonical Gs-coupled signaling pathway of the Dopamine D1 receptor.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2-like receptors (D2, D3, and D4) are also GPCRs, but they are primarily coupled to the Gi/o family of G-proteins.[1] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7] This has an opposing effect to D1 receptor activation. Additionally, the βγ subunits of the Gi/o protein can modulate the activity of various ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

Caption: Canonical Gi-coupled signaling pathway of the Dopamine D2 receptor.

Experimental Workflow for Competition Binding Assay

The following diagram illustrates the logical steps involved in a typical competition radioligand binding assay to determine the Ki of a test compound like this compound.

Caption: Workflow for determining Ki via competition binding assay.

Conclusion

The data and methodologies presented in this guide underscore the well-established pharmacological profile of this compound as a potent antagonist of the dopamine D2 receptor, with a notably lower affinity for the D1 receptor. This receptor binding profile is fundamental to its antipsychotic action. The detailed experimental protocols provide a framework for the consistent and accurate determination of binding affinities, which is essential for both basic research and the preclinical evaluation of new chemical entities. The visualized signaling pathways offer a clear depiction of the downstream consequences of D1 and D2 receptor modulation. For researchers and drug development professionals, a thorough understanding of these core principles is indispensable for the rational design of next-generation therapeutics for psychotic disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Radioligand binding assays [bio-protocol.org]

Pharmacological Profiling of Fluphenazine Metabolites In Vivo: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluphenazine, a potent first-generation antipsychotic of the phenothiazine class, is extensively used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is primarily attributed to the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[2] Following administration, this compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP2D6, resulting in the formation of several metabolites.[1][2] Understanding the in vivo pharmacological profile of these metabolites is critical for a comprehensive assessment of the drug's overall therapeutic efficacy and side-effect profile. This technical guide provides an in-depth overview of the in vivo pharmacological properties of key this compound metabolites, detailed experimental protocols for their evaluation, and a summary of quantitative data to support further research and development in antipsychotic drug discovery.

This compound Metabolism

This compound is metabolized in the liver into several key derivatives. The primary metabolic pathways are sulfoxidation, hydroxylation, and N-oxidation.[3] The major metabolites identified in vivo include this compound sulfoxide (FLU-SO), 7-hydroxythis compound (7-OH-FLU), and this compound N-oxide (FLU-NO).[4] Sulfoxidation is a major metabolic route for this compound administered intramuscularly.[5] The formation of these metabolites can significantly influence the drug's clinical activity and duration of action.[6]

Pharmacodynamic Profiling of Metabolites

The pharmacological activity of this compound's metabolites is a key factor in the overall in vivo effect of the parent drug. This is primarily assessed through their binding affinity to relevant neurotransmitter receptors and their functional effects in behavioral models.

Dopamine Receptor Binding Affinity

The antipsychotic effect of this compound is linked to its high affinity for D2 dopamine receptors.[1] Studies have shown that its metabolites also possess affinity for dopamine receptors, albeit generally lower than the parent compound.[4] The relative affinity of these metabolites is crucial, as it indicates their potential contribution to the therapeutic effects or side effects of this compound.

Table 1: Dopamine Receptor (D1 & D2) Binding Affinity of this compound and its Metabolites

| Compound | D1 Receptor Affinity (% of this compound) | D2 Receptor Affinity (% of this compound) | Reference |

|---|---|---|---|

| This compound (FLU) | 100% | 100% | [4] |

| 7-Hydroxythis compound (7-OH-FLU) | ~5% | ~20% | [4] |

| This compound Sulfoxide (FLU-SO) | ~1-3% | ~1-3% | [4] |

| This compound N-oxide (FLU-NO) | ~1-3% | ~1-3% | [4] |

Data derived from in vitro radioligand binding assays using rat brain tissue.

In Vivo Behavioral Effects

Animal models are essential for characterizing the functional consequences of receptor binding. Key behavioral assays for antipsychotic activity include the inhibition of hyperactivity induced by dopamine agonists (like amphetamine or apomorphine) and the induction of catalepsy. Studies in mice and rats have demonstrated that 7-hydroxythis compound and this compound sulfoxide exhibit psychotropic actions by blocking both pre- and postsynaptic dopamine receptors.[6]

Table 2: Summary of In Vivo Behavioral Effects of this compound Metabolites in Rodents

| Behavioral Test | Species | Metabolite(s) Tested | Observed Effect | Implication | Reference |

|---|---|---|---|---|---|

| Open-Field Behavior | Mice | 7-OH-FLU, FLU-SO | Inhibition of activity | Sedative/Antipsychotic-like | [6] |

| Methamphetamine-Induced Hyperactivity | Mice | 7-OH-FLU, FLU-SO | Inhibition of hyperactivity | Antipsychotic-like (D2 antagonism) | [6] |

| Catalepsy Test | Mice | 7-OH-FLU, FLU-SO | Elicited catalepsy | Potential for Extrapyramidal Symptoms (EPS) | [6] |

| Apomorphine-Induced Stereotypy | Rats | 7-OH-FLU, FLU-SO | Decrease in stereotyped behavior | Postsynaptic D2 receptor blockade | [6] |

| Apomorphine-Induced Yawning | Rats | 7-OH-FLU, FLU-SO | Decrease in yawning | Presynaptic D2 receptor blockade |[6] |

Pharmacokinetic Profiling: Tissue Distribution

The distribution of this compound and its metabolites into the brain is a critical determinant of their pharmacological activity. Studies in rats have shown that this compound itself is highly concentrated in the brain relative to plasma. While metabolites are also detected in the brain, their levels are generally lower than the parent drug.[4]

Table 3: Distribution of this compound and Metabolites in Rat Tissues (Relative to this compound)

| Compound | Brain Concentration (% of FLU) | Brain vs. Plasma Ratio | Key Findings | Reference |

|---|---|---|---|---|

| This compound (FLU) | 100% | 10- to 27-fold higher in brain | High CNS penetration | [4] |

| This compound Sulfoxide (FLU-SO) | 24% to 96% | Not specified | Major metabolite in brain regions | [4] |

| 7-Hydroxythis compound (7-OH-FLU) | 1% to 20% | Not specified | Very low brain levels | [4] |

| This compound N-oxide (FLU-NO) | 1% to 20% | Not specified | Very low brain levels | [4] |

Data from rats treated with oral this compound dihydrochloride for 15 days.[4]

The low brain levels and weaker dopamine receptor affinity of the metabolites suggest they are unlikely to contribute significantly to the primary pharmacologic effects of this compound.[4]

Experimental Protocols

Detailed and reproducible protocols are fundamental to pharmacological research. Below are representative methodologies for the in vivo profiling of this compound metabolites.

Protocol: Apomorphine-Induced Stereotypy in Rats

This protocol assesses the potential of a test compound to block postsynaptic dopamine D2 receptors.

-

Animals : Male Sprague-Dawley rats (200-250g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization : Animals are acclimatized to the testing environment for at least 60 minutes before the experiment begins.

-

Drug Administration :

-

Test compounds (e.g., 7-OH-FLU, FLU-SO) or vehicle are administered via intraperitoneal (i.p.) or intramuscular (i.m.) injection.

-

A pretreatment period (e.g., 30-60 minutes) is allowed for the drug to reach effective concentrations.

-

-

Dopamine Agonist Challenge : Apomorphine (a non-selective dopamine agonist) is administered subcutaneously (e.g., at a dose of 4 mg/kg) to induce stereotyped behaviors (licking, gnawing, sniffing).[6]

-

Behavioral Scoring : Immediately after apomorphine administration, rats are placed in individual observation cages. Stereotyped behavior is scored by a trained observer, blind to the treatment conditions, at 10-minute intervals for 1-2 hours. A standard scoring scale is used (e.g., 0 = asleep or stationary; 4 = continuous licking and gnawing).

-

Data Analysis : The scores are summed over the observation period for each animal. The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compounds to the vehicle control group.

Protocol: Tissue Sample Analysis via Radioimmunoassay (RIA)

This protocol is for the quantification of this compound and its metabolites in biological matrices.[4]

-

Sample Preparation :

-

Blood samples are collected via cardiac puncture into heparinized tubes and centrifuged to obtain plasma.

-

Brain and other tissues are rapidly dissected, weighed, and homogenized in a suitable buffer.

-

-

Antibody Generation : Specific antibodies against this compound and its metabolites (FLU-SO, 7-OH-FLU, FLU-NO) are raised in animals (e.g., rabbits) by immunizing them with a drug-protein conjugate.[7]

-

Assay Procedure :

-

A standard curve is prepared using known concentrations of the analyte (this compound or a specific metabolite).

-

A fixed amount of radiolabeled analyte (e.g., tritiated this compound) and specific antibody is added to tubes containing either the standard or the unknown sample.

-

The mixture is incubated to allow competitive binding between the labeled and unlabeled analyte for the antibody.

-

The antibody-bound fraction is separated from the free fraction (e.g., by precipitation).

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

-

Quantification : The concentration of the analyte in the unknown samples is determined by comparing its ability to displace the radiolabeled ligand from the antibody with the standard curve.

Core Signaling Pathway: D2 Receptor Antagonism

This compound and its active metabolites exert their primary antipsychotic effect by blocking the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). This blockade prevents the inhibitory effect of dopamine on the adenylyl cyclase pathway.

Conclusion

The in vivo pharmacological profiling of this compound metabolites reveals that while several derivatives are formed, their contribution to the central antipsychotic activity of the parent drug is likely minimal. This is due to their significantly lower affinity for dopamine D2 receptors and their limited distribution into the brain compared to this compound itself.[4] The primary active metabolites, 7-hydroxythis compound and this compound sulfoxide, do exhibit psychotropic effects in animal models, suggesting they may play a role in the overall pharmacological profile, potentially affecting the duration of action or side effects.[6] For drug development professionals, these findings underscore the importance of profiling metabolites early in the discovery process. A thorough understanding of metabolite activity ensures a more accurate prediction of a drug's clinical efficacy and safety profile. The experimental protocols and data presented in this guide serve as a foundational resource for researchers engaged in the preclinical evaluation of antipsychotic medications.

References

- 1. jmedchem.com [jmedchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Distribution of this compound and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The sulfoxidation of this compound in schizophrenic patients maintained on this compound decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. behavior of rats and mice administered active metabolites of this compound, 7-hydroxy-fluphenazine and this compound-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of this compound, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. [escholarship.org]

Fluphenazine's Engagement with Non-Dopaminergic Pathways in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of fluphenazine, a typical antipsychotic of the phenothiazine class, on non-dopaminergic pathways within the central nervous system (CNS). While its primary therapeutic action is attributed to the blockade of dopamine D2 receptors, this compound's clinical profile, including its side effects, is significantly influenced by its interactions with a range of other neurotransmitter systems.[1][2] This document synthesizes binding affinity data, details common experimental protocols used to ascertain these interactions, and visualizes the associated signaling cascades.

Receptor Binding Profile of this compound

This compound exhibits a broad receptor binding profile, acting as an antagonist at various serotonergic, adrenergic, muscarinic, and histaminic receptors.[1][2][3] Furthermore, it is a known inhibitor of the ubiquitous calcium-binding protein, calmodulin.[4] The binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the receptors, are summarized below. A lower Ki value indicates a stronger binding affinity.

Data Presentation: this compound Binding Affinities (Ki) at Non-Dopaminergic Receptors

| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Action |

| Serotonin | 5-HT1A | 1,880 | Antagonist |

| 5-HT2A | 4.5 - 12 | Antagonist | |

| 5-HT2C | 174 - 2,570 | Antagonist | |

| 5-HT6 | 7.9 - 38 | Antagonist | |

| 5-HT7 | 8 - 33 | Antagonist | |

| Adrenergic | α1 | 1.8 - 10 | Antagonist |

| Muscarinic | M1 | 140 | Antagonist |

| Histaminic | H1 | 2.1 - 24 | Antagonist |

| Other | Calmodulin | - (IC50 = 7 µM) | Inhibitor |

| Sigma-1 | High Affinity (qualitative) | Ligand |

Note: Data is compiled from various sources and represents a range of reported values. The original data was derived from studies using human cloned proteins where specified.[1]

Key Non-Dopaminergic Signaling Pathways Affected by this compound

This compound's antagonism at non-dopaminergic receptors interrupts their respective signaling cascades. The following diagrams illustrate the canonical pathways for the receptors at which this compound shows high affinity.

Serotonin 5-HT2A Receptor Antagonism

Blockade of the 5-HT2A receptor is a key feature of many antipsychotic medications.[5][6] This Gq/11-coupled receptor, when activated by serotonin, initiates the phospholipase C (PLC) signaling cascade, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] this compound's antagonism prevents this cascade.

Alpha-1 Adrenergic Receptor Antagonism

Similar to the 5-HT2A receptor, the α1-adrenergic receptor is coupled to the Gq protein.[8][9] Its activation by norepinephrine or epinephrine leads to smooth muscle contraction and other sympathetic responses.[8] this compound's antagonism at this receptor can lead to side effects such as orthostatic hypotension.[2]

Muscarinic M1 Receptor Antagonism

The M1 muscarinic receptor is also predominantly coupled to Gq/11 proteins, activating the PLC pathway upon binding acetylcholine.[1][10] this compound's anticholinergic properties, stemming from M1 blockade, can cause side effects like dry mouth and blurred vision.[3]

Experimental Protocols

The determination of binding affinities (Ki) for compounds like this compound is typically achieved through competitive radioligand binding assays. Below is a generalized protocol that forms the basis for the assays used to characterize this compound's interaction with various CNS receptors.

General Radioligand Binding Assay Workflow

Detailed Methodologies

a) Membrane Preparation:

-

Tissue Source: CNS tissue (e.g., rat or guinea pig brain regions like the frontal cortex or striatum) or cultured cells stably expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells) are used.[1][11]

-

Homogenization: The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar device.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing & Storage: The membrane pellet is washed by resuspension in a fresh buffer and recentrifugation. The final pellet is resuspended in an assay buffer, protein concentration is determined, and aliquots are stored at -80°C.[6]

b) Competitive Binding Assay:

-

Reaction Mixture: In assay tubes or a 96-well plate, the following are combined:

-

Membrane Preparation: A specific amount of membrane protein (e.g., 50-100 µg).

-

Radioligand: A fixed concentration of a high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A, [3H]prazosin for α1-adrenergic, [3H]pirenzepine for M1, [3H]mepyramine for H1).[2][12][13][14] The concentration is typically near the radioligand's Kd value.

-

Competing Ligand: Increasing concentrations of the unlabeled test compound (this compound).

-

Non-specific Binding Control: A parallel set of tubes containing a high concentration of a known, non-radioactive antagonist to saturate the receptors and determine the amount of non-specific binding.

-

-

Incubation: The mixture is incubated for a specific time (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[12]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the free radioligand in the solution.[12] The filters are then washed quickly with an ice-cold buffer to minimize dissociation of the bound ligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter, which measures counts per minute (CPM).[15][16][17]

c) Data Analysis:

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding (CPM from control tubes) from the total binding (CPM in the absence of a competing ligand).

-

IC50 Determination: The CPM values at each concentration of this compound are converted to a percentage of inhibition of specific binding. These values are plotted against the logarithm of the this compound concentration, and a sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.

d) Calmodulin Inhibition Assay: A common method to assess calmodulin (CaM) inhibition is to measure the activity of a CaM-dependent enzyme, such as phosphodiesterase (PDE1).[18][19]

-

Assay Components: The reaction mixture includes CaM, Ca²⁺, the CaM-dependent enzyme (PDE1), the enzyme's substrate (e.g., cAMP), and the test inhibitor (this compound).

-

Procedure: this compound is pre-incubated with CaM and Ca²⁺. The enzymatic reaction is initiated by adding PDE1 and its substrate.

-

Detection: The activity of PDE1 (the rate of cAMP hydrolysis) is measured. The inhibitory effect of this compound is determined by the reduction in enzyme activity compared to a control without the inhibitor. The IC50 value can then be calculated.

Conclusion

This compound's clinical effects are a composite of its potent D2 receptor antagonism and its significant activity at a host of non-dopaminergic targets. Its high affinity for 5-HT2A, α1-adrenergic, and H1 receptors contributes to both its therapeutic profile and, notably, its side-effect burden, including sedation, hypotension, and weight gain. The antagonism of muscarinic M1 receptors is responsible for its anticholinergic effects. Furthermore, its inhibition of calmodulin suggests an impact on intracellular calcium signaling pathways that are fundamental to numerous cellular processes. A comprehensive understanding of this broad pharmacological footprint is essential for drug development professionals aiming to design novel antipsychotics with improved efficacy and tolerability, and for researchers investigating the complex neurobiology of psychotic disorders.

References

- 1. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The binding of [3H]mepyramine to histamine H1 receptors in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uses & Advantages of Membrane Preparations for GPCRs [emea.discoverx.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nucleus.iaea.org [nucleus.iaea.org]

- 16. uwm.edu [uwm.edu]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroleptic Properties of Fluphenazine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the neuroleptic properties of fluphenazine, a potent phenothiazine antipsychotic. This compound's therapeutic efficacy in managing psychotic disorders, particularly schizophrenia, is primarily attributed to its potent antagonism of dopamine D2 receptors.[1] This document delves into the pharmacological distinctions between its isomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support advanced research and drug development.

Pharmacological Profile and Mechanism of Action

This compound is a first-generation antipsychotic that exerts its effects by blocking various neurotransmitter receptors in the brain.[2] Its primary mechanism of action involves the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic pathway.[3] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] While its primary target is the D2 receptor, this compound also exhibits affinity for other dopamine receptor subtypes, as well as serotonergic, adrenergic, and histaminergic receptors, which contributes to its complex pharmacological profile and side effects.[1]

This compound is available in different formulations, including short-acting hydrochloride and long-acting esterified forms like decanoate and enanthate.[4][5] These long-acting injectable formulations are prodrugs that are slowly hydrolyzed to release the active this compound moiety, providing a sustained therapeutic effect.[5] While the core neuroleptic activity stems from the this compound molecule itself, the pharmacokinetic properties of these different forms vary significantly.

A critical aspect of the pharmacology of some phenothiazine-related compounds, like flupenthixol, is the differential activity of their geometric isomers, with the cis(Z) isomer being the active form.[6] While specific research directly comparing the neuroleptic activity of geometric isomers of this compound is not as prominent in the literature, the principles of stereospecificity in receptor binding suggest that if such isomers exist, they would likely exhibit different pharmacological profiles.

Dopamine Receptor Antagonism

The antipsychotic effects of this compound are strongly correlated with its high affinity for the dopamine D2 receptor.[7] By blocking these receptors, this compound modulates dopamine signaling in the brain, which is believed to be hyperactive in individuals with psychosis.[1] The affinity of this compound for various dopamine receptor subtypes has been quantified through in vitro binding assays.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of this compound for the five dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | 2.3 | [8] |

| Dopamine D2 | 0.4 | [8] |

| Dopamine D3 | 1.4 | [8] |

| Dopamine D4 | 7.1 | [8] |

| Dopamine D5 | 25 | [8] |

Table 1: Binding Affinities of this compound for Dopamine Receptor Subtypes

Key Experimental Protocols

This section details the methodologies for two fundamental experiments used to characterize the neuroleptic properties of compounds like this compound.

Radioligand Binding Assay

Radioligand binding assays are essential for determining the affinity of a drug for a specific receptor.[9] This protocol outlines the steps for a competition binding assay to determine the Ki of this compound isomers for the dopamine D2 receptor.

Objective: To determine the binding affinity (Ki) of this compound isomers for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor

-

Radioligand (e.g., [3H]Spiperone or [3H]this compound)[10]

-

Unlabeled this compound isomers (test compounds)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Filtration apparatus (cell harvester)

-

Scintillation cocktail

-

Scintillation counter

-

Non-linear regression analysis software

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes expressing the D2 receptor on ice and resuspend them in the binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of radioligand and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of radioligand and 50 µL of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

-

Competition: 50 µL of radioligand and 50 µL of varying concentrations of the this compound isomer.

-

-

Incubation: Add 150 µL of the prepared membrane suspension to each well. Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60-90 minutes to reach equilibrium.[11]

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the this compound isomer.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[13] This protocol describes how to assess the effect of this compound isomers on dopamine levels in the nucleus accumbens, a key area in the brain's reward pathway.

Objective: To measure the effect of this compound isomer administration on extracellular dopamine levels in the nucleus accumbens of a rat.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (with a semi-permeable membrane)

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound isomer solution for injection (and vehicle control)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

-

Microdialysis Setup: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to the perfusion pump and the fraction collector.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[13] After a stabilization period (e.g., 1-2 hours), begin collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes). Collect at least three to four baseline samples.

-

Drug Administration: Administer the this compound isomer (or vehicle) systemically (e.g., intraperitoneally or subcutaneously).

-

Post-injection Sample Collection: Continue collecting dialysate samples for several hours after the injection to monitor changes in dopamine levels.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis:

-

Quantify the dopamine peak in the chromatograms.

-

Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration.

-

Plot the percentage change in dopamine concentration over time to visualize the effect of the this compound isomer.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the neuroleptic action of this compound.

Caption: Dopamine D2 Receptor Signaling Pathway and this compound Antagonism.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Caption: Experimental Workflow for In Vivo Microdialysis.

References

- 1. jmedchem.com [jmedchem.com]

- 2. This compound (oral) versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring this compound Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 8. This compound hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]this compound binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preparing Fluphenazine Decanoate Formulation for Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine decanoate is a long-acting injectable antipsychotic drug that functions primarily as a dopamine D2 receptor antagonist.[1][2] Its long duration of action makes it a valuable tool in preclinical rodent models for studying the sustained effects of dopamine receptor blockade on behavior, neurochemistry, and physiology. This document provides detailed application notes and protocols for the preparation and administration of this compound decanoate formulations for use in rodent research.

Mechanism of Action

This compound decanoate is a prodrug that is hydrolyzed by esterases in the body to release the active moiety, this compound. This compound exerts its antipsychotic effects by blocking dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2] These receptors are G-protein coupled receptors (GPCRs) linked to Gαi/o proteins.[3][4] Antagonism of these receptors by this compound leads to an increase in adenylate cyclase activity, resulting in elevated levels of cyclic AMP (cAMP) and activation of protein kinase A (PKA).[5] This signaling cascade ultimately modulates neuronal excitability and gene expression.

Data Presentation

The following tables summarize key quantitative data for this compound decanoate relevant to its use in rodent studies.

Table 1: Physicochemical Properties of this compound Decanoate

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₄F₃N₃O₂S | [6] |

| Molecular Weight | 591.77 g/mol | [6] |

| Appearance | Pale yellow to yellow-orange, viscous liquid or yellow solid | |

| Solubility | Practically insoluble in water; freely soluble in methanol and dehydrated alcohol; very soluble in ethanol and methylene chloride. | |

| Storage | Store at 20° to 25°C (68° to 77°F); protect from light. | [7] |

Table 2: Pharmacokinetic Parameters of this compound Following this compound Decanoate Administration

| Species | Dose and Route | Tmax (days) | t½ (days) | Cmax (ng/mL) | Reference |

| Human | 12.5 mg IM | ~1 | 7-10 | ~1.5 | [8][9] |

| Dog | 2 mg/kg IM | 10.6 ± 1.1 | 9.7 ± 2.0 | 11.1 ± 1.2 | [10] |

| Rat | 2.5 mg/kg & 5.0 mg/kg (vehicle not specified) | Not Specified | Not Specified | Not Specified | [11] |

| Mouse | 5, 10, and 20 mg/kg (vehicle not specified) | Not Specified | Not Specified | Not Specified | |

| Human | Single IM dose | Peak within 24 hours | Did not decline to 50% of peak by day 26 | Not Specified | [12] |

Note: Pharmacokinetic data for this compound decanoate in rodents is limited in publicly available literature. The provided data from human and dog studies can offer some guidance, but species-specific differences should be considered.

Experimental Protocols

Protocol 1: Extemporaneous Preparation of this compound Decanoate Injection (25 mg/mL) from Powder

This protocol describes the preparation of a this compound decanoate formulation for injection in rodents when a commercial preparation is unavailable. This procedure must be performed using strict aseptic technique in a laminar flow hood.

Materials:

-

This compound decanoate powder (USP grade)

-

Sesame oil, sterile (USP grade)

-

Benzyl alcohol (USP grade, optional preservative, typically 1.2% w/v)

-

Sterile vials, stoppers, and seals

-

Sterile magnetic stir bar

-

Sterile spatula

-

Analytical balance

-

Dry heat oven for sterilization

-

Magnetic stir plate

-

Sterile syringes and needles (at least 21 gauge)

Procedure:

-

Sterilization:

-

Sterilize all glassware, vials, stoppers, and the magnetic stir bar by dry heat at a minimum of 170°C for at least 2 hours.

-

Sesame oil should be purchased as sterile or sterilized by dry heat. A validated cycle is 150°C for 1 hour.

-

-

Preparation of the Formulation (perform in a laminar flow hood):

-

Accurately weigh the required amount of this compound decanoate powder using a sterile spatula and sterile weigh boat. For a 25 mg/mL solution, this will be 25 mg for each mL of final volume.

-

Aseptically transfer the powder to a sterile vial containing the sterile magnetic stir bar.

-

If using a preservative, add the appropriate volume of benzyl alcohol to the sesame oil to achieve a 1.2% (w/v) concentration.

-

Aseptically add the sterile sesame oil (with or without benzyl alcohol) to the vial containing the this compound decanoate powder.

-

Seal the vial with a sterile stopper and aluminum crimp seal.

-

Place the vial on a magnetic stir plate and stir until the powder is completely dissolved. Gentle warming (e.g., to 40°C) may be required to facilitate dissolution. Visually inspect to ensure no particulate matter remains.

-

-

Quality Control:

-

Visual Inspection: The final product should be a clear, pale yellow, viscous solution, free from any particulate matter.

-

Sterility Testing: Perform sterility testing on a representative sample of the batch according to USP <71> standards to ensure the absence of microbial contamination.

-